N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-4-2-3-5-14(10)20-9-15(19)18-11-6-7-12(16)13(17)8-11/h2-8H,9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTXIFLCJLEBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorophenol and 2-methylphenol.
Formation of Intermediate: The 3-amino-4-chlorophenol is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2-methylphenol under specific reaction conditions, such as the presence of a base and a solvent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has been explored for its potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with specific molecular targets, potentially inhibiting enzymes such as cyclooxygenase (COX) that are involved in inflammatory processes.
Case Study: Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties by inhibiting cyclin-dependent kinases (CDKs). For instance, a study showed that modifications to the compound led to selective inhibition of CDK4, which is crucial for cell cycle regulation in cancer cells. This suggests a pathway for its use in cancer therapeutics.
Biological Research
Biochemical Probes
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide is utilized as a biochemical probe to study various cellular pathways. Its ability to inhibit or activate specific receptors makes it valuable for understanding molecular interactions in biological systems.
Antimicrobial Activity
The compound has shown promising results against various pathogens. For example, studies have indicated its effectiveness against Gram-positive bacteria like Staphylococcus aureus, while demonstrating moderate activity against Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | High |
| N-(3-Bromophenyl)-2-chloroacetamide | E. coli | Moderate |
| N-(4-Chlorophenyl)-acetylamide | C. albicans | Moderate |
Materials Science
Synthesis of Advanced Materials
The compound is also studied for its potential application in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with specific functionalities.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes some findings:
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2-1 | 7.06 |
| Doxorubicin | HEPG2-1 | 0.31 |
| N-(4-Chlorophenyl)-acetylamide | HEPG2-1 | 1.42 |
These results indicate that while the compound shows moderate cytotoxicity (IC50 = 7.06 µM), it is less potent than doxorubicin, a standard chemotherapeutic agent (IC50 = 0.31 µM).
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features, molecular weights, and biological activities of N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide with its analogs:
*Estimated based on similar analogs.
Key Structural and Functional Insights
Phenoxy Substituent Modifications: 2-Methylphenoxy (Target) vs. Halogen Effects: Replacement of chlorine with fluorine (e.g., in 2,4-difluorophenoxy derivatives) may enhance metabolic stability and reduce toxicity, as fluorine is less reactive than chlorine .
Aromatic Ring Modifications: 3-Amino-4-chlorophenyl (Target) vs. Trifluoromethyl Substitution: The CF₃ group in 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide enhances lipophilicity, likely improving blood-brain barrier penetration .
Heterocyclic Integration: Quinazolinone-based acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) demonstrate potent anti-inflammatory activity, highlighting the role of fused heterocycles in modulating activity .
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features an amino group, a chlorophenyl moiety, and a methylphenoxy substituent attached to an acetamide backbone. These structural components are believed to play significant roles in its biological activity.
This compound appears to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes involved in disease pathways, thereby modulating various biological responses. For instance, it has been suggested that the compound could inhibit kinases or other proteins implicated in cancer progression and inflammation.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. Initial studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections. The presence of the chlorophenyl group is believed to enhance its antibacterial activity by increasing membrane permeability or disrupting metabolic processes within bacterial cells.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, SAR analyses have demonstrated that modifications to the phenyl ring can significantly affect cytotoxicity against cancer cell lines. Compounds with electron-withdrawing groups like chlorine have shown higher antiproliferative activities compared to their unsubstituted counterparts .
In vitro studies have reported IC50 values indicating that this compound exhibits cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies .
Table 1: Summary of Biological Activities
Case Studies
One notable study investigated the compound's effectiveness against A-431 human epidermoid carcinoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in oncology .
Another study focused on its antibacterial properties, where it was tested against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at concentrations ranging from 5 to 50 µg/mL, suggesting it could be developed into a new class of antibiotics.
Q & A
Basic Research Questions
What synthetic strategies are effective for preparing N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide?
A two-step approach is commonly employed:
- Step 1: Coupling of 2-(2-methylphenoxy)acetic acid with 3-amino-4-chloroaniline using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) at 0–5°C. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v) .
- Step 2: Purification involves sequential washes with HCl, water, and brine, followed by drying over anhydrous Na₂SO₄ . Alternative routes include condensation under alkaline conditions with triethylamine, as seen in analogous chloro-fluoroaniline derivatives .
What analytical methods validate the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments and carbon frameworks. For example, aromatic protons appear at δ 6.8–7.5 ppm, while the acetamide carbonyl resonates near δ 170 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) to verify molecular weight .
- Elemental Analysis: Deviations ≤0.5% from calculated C/H/N/O ratios ensure purity .
How is preliminary bioactivity screening conducted for this compound?
- Antimicrobial Assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Anticancer Screening: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Comparative tables with structural analogs (e.g., N-(4-chlorophenyl) derivatives) highlight substituent effects on activity .
Advanced Research Questions
How can crystallographic data resolve conformational ambiguities in this compound?
- X-ray Diffraction: Single-crystal X-ray analysis reveals dihedral angles between aromatic rings and acetamide groups. For example, in analogous structures, the chloro-phenyl ring and acetamide plane form angles of ~10–85°, influencing steric and electronic interactions .
- Hydrogen Bonding: Intermolecular N–H···O bonds stabilize crystal packing, as seen in N-(3-chloro-4-fluorophenyl) derivatives, providing insights into solid-state reactivity . Software like SHELXL refines these parameters .
How do electronic effects of substituents modulate reactivity and bioactivity?
- Chlorine and Methyl Groups: The electron-withdrawing Cl atom increases electrophilicity at the acetamide carbonyl, enhancing nucleophilic attack susceptibility. The 2-methylphenoxy group introduces steric hindrance, reducing aggregation in hydrophobic environments .
- Comparative Studies: Derivatives with fluorine substituents show higher binding affinities in kinase inhibition assays (IC₅₀ ~15 µM vs. 10.5 µM for chloro analogs), attributed to fluorine’s electronegativity and van der Waals interactions .
What methodologies address contradictions in reported bioactivity data?
- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines to account for variability in membrane permeability or metabolic activity .
- SAR (Structure-Activity Relationship) Analysis: Compare analogs with systematic substituent changes (e.g., replacing Cl with Br or methoxy groups) to isolate contributing factors. For example, 4-bromo analogs show reduced antifungal activity but improved anticancer profiles .
How can computational modeling predict target interactions?
- Molecular Docking: Use software like AutoDock Vina to simulate binding to biological targets (e.g., EGFR kinase). The chloro and methyl groups often occupy hydrophobic pockets, while the acetamide oxygen forms hydrogen bonds with catalytic residues .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways. For N-(3-amino-4-chlorophenyl) derivatives, HOMO localization on the aromatic ring correlates with radical scavenging activity .
What strategies optimize reaction yields in large-scale synthesis?
- Solvent Optimization: Replace DCM with THF or acetonitrile to improve solubility of intermediates .
- Catalyst Screening: Test alternatives to TBTU, such as HATU or EDCI, which may reduce side reactions. For example, EDCI increases yields by 15% in similar acetamide syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
